2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid
Overview
Description
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a chloro group and two methyl groups, along with a sulfonylmethyl group attached to an acetic acid moiety.
Preparation Methods
The synthesis of 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic substitution reactions on the pyrazole ring.
Attachment of the sulfonylmethyl group: This step involves the reaction of the pyrazole derivative with a sulfonylmethylating agent under basic conditions.
Formation of the acetic acid moiety:
Chemical Reactions Analysis
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrazole derivatives .
Scientific Research Applications
2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)sulfonyl)acetic acid include other pyrazole derivatives with different substituents. Some examples are:
3,5-Dimethyl-4-chloropyrazole: Lacks the sulfonylmethyl and acetic acid groups, making it less versatile in certain applications.
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid: Contains a carboxylic acid group instead of the sulfonylmethyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfonyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4S/c1-5-8(9)6(2)11(10-5)4-16(14,15)3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLOTKRMKSLYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155199 | |
Record name | 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-32-9 | |
Record name | 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001155199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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